![molecular formula C8H12N2O2 B2474002 1-[(E)-But-2-enoyl]azetidine-2-carboxamide CAS No. 2172619-35-9](/img/structure/B2474002.png)
1-[(E)-But-2-enoyl]azetidine-2-carboxamide
Übersicht
Beschreibung
“1-[(E)-But-2-enoyl]azetidine-2-carboxamide” is a chemical compound with the CAS Number: 2172619-35-9 . It has a molecular weight of 168.2 .
Synthesis Analysis
Azetidines, the core structure in “1-[(E)-But-2-enoyl]azetidine-2-carboxamide”, can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . More effective is a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .Molecular Structure Analysis
The InChI code for “1-[(E)-But-2-enoyl]azetidine-2-carboxamide” is1S/C8H12N2O2/c1-2-3-7(11)10-5-4-6(10)8(9)12/h2-3,6H,4-5H2,1H3,(H2,9,12)/b3-2+ . This indicates the molecular structure of the compound. Chemical Reactions Analysis
Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain .Physical And Chemical Properties Analysis
“1-[(E)-But-2-enoyl]azetidine-2-carboxamide” has a molecular weight of 168.2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Studies
1-[(E)-But-2-enoyl]azetidine-2-carboxamide, as part of the broader category of azetidine-2-carboxamides, plays a significant role in chemical synthesis and pharmaceutical research. Studies focused on azetidine derivatives explore their synthesis and potential applications. For instance, research into the efficient and enantioselective biotransformations of racemic azetidine-2-carbonitriles to their amide derivatives showcases their relevance in creating chiral compounds with high enantiomeric excess, underlining their importance in medicinal chemistry (D. Leng et al., 2009). Similarly, the development of methods for the synthesis of protected 3-haloazetidines highlights the utility of azetidine derivatives as versatile building blocks in the synthesis of high-value chemical entities, including azetidine-3-carboxylic acids (Y. Ji et al., 2018).
Catalysis and Synthetic Applications
Enantiopure azetidine-2-carboxamides have been investigated for their potential as organocatalysts in asymmetric synthesis, demonstrating their efficacy in catalyzing direct aldol reactions across various substrates. These reactions have been successfully conducted in both aqueous and organic media, producing β-hydroxy ketones with high enantiomeric excess, which is crucial for the development of chiral pharmaceuticals (Xixi Song et al., 2014). This research underscores the role of azetidine derivatives in facilitating selective synthetic transformations, further broadening their applicability in organic synthesis.
Novel Antibacterial Compounds
The exploration of azetidine derivatives extends to the development of novel antibacterial agents. Studies on azetidine lincosamides have introduced new compounds that differ significantly from existing drugs like clindamycin, particularly in their ring size and the structure of the alkyl side-chain. These modifications have led to an exploration of structure-activity relationships within this class, potentially offering new avenues for the development of antibacterial therapeutics (H. O'Dowd et al., 2008).
Antitubercular Activity
The antitubercular activity of azetidine-2-carboxamide derivatives has been a subject of investigation, with specific compounds showing potent activity against Mycobacterium tuberculosis. This is particularly important in the search for new treatments for tuberculosis, given the disease's widespread impact and the emergence of drug-resistant strains. Molecular docking studies suggest that these compounds interact with key bacterial enzymes, such as enoyl-CoA hydratase, indicating their potential mechanism of action and reinforcing the value of azetidine derivatives in drug discovery (B. Srinu et al., 2019).
Wirkmechanismus
Target of Action
The primary target of 1-[(E)-But-2-enoyl]azetidine-2-carboxamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth, differentiation, inflammation, and immune responses .
Mode of Action
1-[(E)-But-2-enoyl]azetidine-2-carboxamide interacts with STAT3 by binding to it with high affinity . This binding inhibits the constitutive phosphorylation and DNA-binding activity of STAT3 . The compound’s interaction with STAT3 disrupts the formation of STAT3:STAT3 dimers, which are essential for the translocation of STAT3 to the nucleus and the subsequent induction of gene transcription .
Biochemical Pathways
The inhibition of STAT3 by 1-[(E)-But-2-enoyl]azetidine-2-carboxamide affects various biochemical pathways. STAT3 is involved in multiple signaling pathways, including the Janus kinases (JAKs) and Src family kinases pathways . By inhibiting STAT3, the compound disrupts these pathways, leading to downstream effects such as the inhibition of cell growth and induction of apoptosis .
Pharmacokinetics
Modifications to the compound have been made to address issues related to cell membrane permeability and other physicochemical properties . These modifications aim to improve the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby enhancing its bioavailability .
Result of Action
The action of 1-[(E)-But-2-enoyl]azetidine-2-carboxamide results in the inhibition of viable cells, cell growth, and colony survival, and the induction of apoptosis . These effects are more pronounced in cells that harbor constitutively active STAT3, such as certain types of breast cancer cells .
Zukünftige Richtungen
The future directions in the field of azetidines include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
Eigenschaften
IUPAC Name |
1-[(E)-but-2-enoyl]azetidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-7(11)10-5-4-6(10)8(9)12/h2-3,6H,4-5H2,1H3,(H2,9,12)/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKSGWSGHSSQPM-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC1C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC1C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-But-2-enoyl]azetidine-2-carboxamide | |
CAS RN |
2172619-35-9 | |
| Record name | 1-(but-2-enoyl)azetidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-{[(3,5-dichloroanilino)carbothioyl]amino}ethyl)-N-(3,5-dichlorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2473919.png)
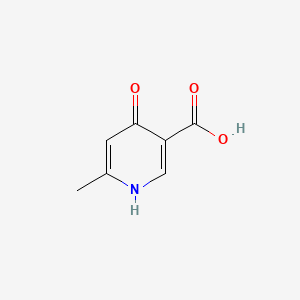
![3-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2473922.png)
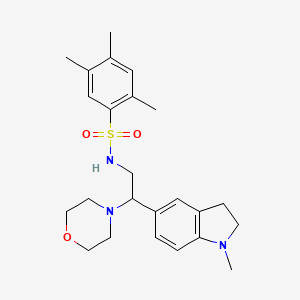

![2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2473927.png)
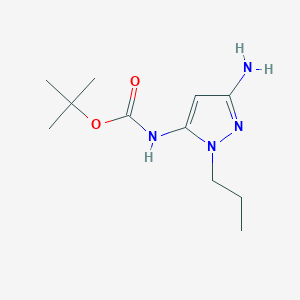
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2473932.png)
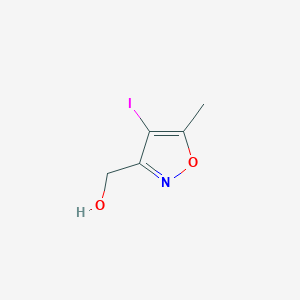
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methoxybenzoate](/img/structure/B2473935.png)
![N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide](/img/structure/B2473937.png)
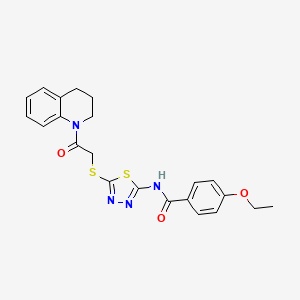

![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2473941.png)